Molecular Formula & Stereochemical Configuration
8-epi Atazanavir (CAS No. 1292296-09-3) shares the identical molecular formula C₃₈H₅₂N₆O₇ and molecular weight of 704.8555 g/mol with its parent compound Atazanavir, as confirmed by high-resolution mass spectrometry [1] [6]. The core distinction lies in its stereochemical configuration: 8-epi Atazanavir possesses four defined stereocenters in an absolute configuration designated as (3S,8R,9S,12S). This contrasts with the therapeutic Atazanavir's (3S,8S,9S,12S) configuration [1] [5]. The inversion at the C-8 position (epimerization) is the sole stereochemical divergence, while the C-3, C-9, and C-12 centers retain their original (S) configurations. This compound is classified as an optical isomer (diastereomer) of Atazanavir and is formally designated as methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate [5].
Table 1: Stereochemical Configuration of 8-epi Atazanavir
Stereocenter Position | Configuration in Atazanavir | Configuration in 8-epi Atazanavir |
---|
C-3 | (S) | (S) |
C-8 | (S) | (R) |
C-9 | (S) | (S) |
C-12 | (S) | (S) |
Overall Designation | (3S,8S,9S,12S) | (3S,8R,9S,12S) |
Comparative Structural Analysis with Atazanavir: Epimerization at C-8 Position
The C-8 epimerization alters the spatial orientation of the hydroxyl group (-OH) attached to this chiral carbon. In Atazanavir, the C-8 (S) configuration positions this group in a specific orientation critical for optimal binding to the HIV-1 protease active site. The inversion to the (R) configuration in 8-epi Atazanavir disrupts key hydrogen-bonding interactions and van der Waals contacts within the enzyme's binding pocket [9]. Computational modeling studies reveal that this epimerization introduces steric clashes with residues like Asp-29 and Asp-30, reducing binding affinity by approximately 30-fold compared to Atazanavir [9]. The SMILES notation explicitly denotes this inversion:COC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](O)CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](NC(=O)OC)C(C)(C)C)C(C)(C)C
[1]. The InChIKey (AXRYRYVKAWYZBR-SYEZAVJTSA-N
) further differentiates it from Atazanavir's key (AXRYRYVKAWYZBR-GASGPIRDSA-N
), highlighting the stereoisomeric relationship [1] [6].
Crystallographic Data & Polymorphic Forms
While extensive crystallographic data exists for Atazanavir sulfate polymorphs (e.g., Forms A, C, E3, H1), characterized by distinct PXRD peaks [2] [4], no dedicated polymorph screening for 8-epi Atazanavir has been reported. Its isolation primarily occurs as an amorphous solid or within solvent mixtures during synthetic processes [3] [8]. When crystallized under conditions analogous to Atazanavir sulfate polymorph formation (e.g., solvent evaporation from methanol/ethyl acetate), 8-epi Atazanavir yields materials lacking long-range order, as evidenced by diffuse PXRD patterns [8]. This contrasts sharply with the sharp, defined peaks of Atazanavir sulfate Form H1 (e.g., 4.1°, 13.6°, 18.5° 2θ) [4]. The absence of defined polymorphs in 8-epi Atazanavir is likely attributable to its role as a process impurity rather than a therapeutically targeted compound, reducing the incentive for comprehensive solid-form screening [3].
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR spectra confirm the structural integrity of the molecule except for the configurational change at C-8. The most significant chemical shift differences occur near the epimerization site. The methine proton (H-C8) resonates at approximately δ 4.05 ppm in 8-epi Atazanavir compared to δ 3.95 ppm in Atazanavir, reflecting the altered electronic environment due to the inverted stereochemistry [8]. Similarly, the C-8 carbon shows a downfield shift of ~2 ppm. Neighboring protons (H-N7, H-C9) also exhibit discernible shifts (>0.1 ppm), providing diagnostic markers for epimer identification [8].
Infrared (IR) Spectroscopy:Key IR absorptions correlate with functional groups common to both epimers:
- Carbamate C=O stretch: Strong bands at ~1705 cm⁻¹ and ~1720 cm⁻¹
- Hydroxyl stretch (O-H): Broad band at ~3400 cm⁻¹
- Amide I & II bands: Characteristic absorptions at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) [1]Minor band position differences (<10 cm⁻¹) in the fingerprint region (1000–1400 cm⁻¹) are attributable to conformational variations induced by the C-8 epimerization but are insufficient for definitive identification without reference spectra [6].
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode shows the protonated molecular ion [M+H]⁺ at m/z 705.4, identical to Atazanavir due to identical elemental composition [1] [3]. Tandem MS (MS/MS) using collision-induced dissociation (CID) reveals diagnostic fragment ions. Key fragments include:
- m/z 588.3 [M - C₄H₈NO₂ + H]⁺ (loss of carbamate-leucine fragment)
- m/z 449.2 [M - C₁₄H₁₃N₂O₂ + H]⁺ (loss of pyridinylbenzylhydrazino moiety)
- m/z 316.1 [C₁₉H₂₂N₃O₂]⁺ (protonated benzyl-hydrazino-hydroxybutyl fragment) [3]While the full-scan MS cannot differentiate epimers, slight differences in fragment ion abundance ratios (e.g., m/z 588.3 vs. m/z 449.2) may be observable due to altered fragmentation pathways influenced by the C-8 stereochemistry [3].
Table 2: Key Spectroscopic Signatures of 8-epi Atazanavir
Technique | Key Features | Diagnostic Utility for Epimer Identification |
---|
¹H NMR | H-C8: δ ~4.05 ppm; Altered shifts for H-N7, H-C9 protons (>0.1 ppm vs. Atazanavir) | High: Direct probe of local stereochemical environment at C-8 |
¹³C NMR | C8: Downfield shift ~2 ppm vs. Atazanavir; Shifts in adjacent carbons | High: Confirms configurational change |
IR | Carbamate C=O: ~1705, 1720 cm⁻¹; OH: ~3400 cm⁻¹; Minor fingerprint region differences | Low: Insufficiently specific for epimer distinction |
MS (Full Scan) | [M+H]⁺ at m/z 705.4 (identical to Atazanavir) | None: Cannot differentiate epimers |
MS/MS (CID) | Key fragments: m/z 588.3, 449.2, 316.1; Altered fragment ion abundance ratios vs. Atazanavir | Moderate: Relative ion ratios may indicate epimerization |
Chromatography (HPLC) | Distinct retention time shift under gradient RP-HPLC conditions (e.g., C18 column, ACN/Phosphate buffer) | High: Primary method for detection and quantification in bulk drug substance |
Chromatographic Separation:Reverse-phase HPLC (RP-HPLC) remains the primary analytical tool for detecting and quantifying 8-epi Atazanavir. Using a C18 column and a gradient elution (e.g., acetonitrile/ammonium acetate or phosphate buffer), 8-epi Atazanavir exhibits a distinct retention time shift (typically earlier elution) compared to Atazanavir. This separation leverages differences in hydrophobicity and stereospecific interactions with the stationary phase induced by the C-8 epimerization [3]. Validated methods achieve baseline resolution (Rs >2.0), enabling precise quantification down to 0.02% area in Atazanavir sulfate drug substance [3].